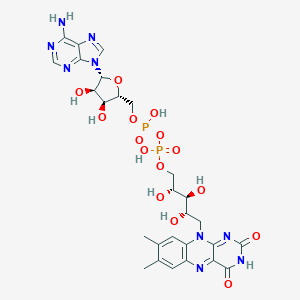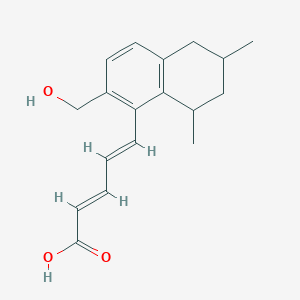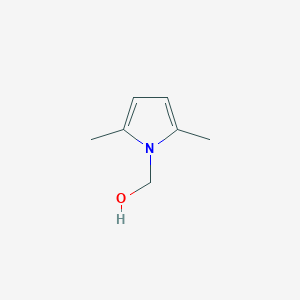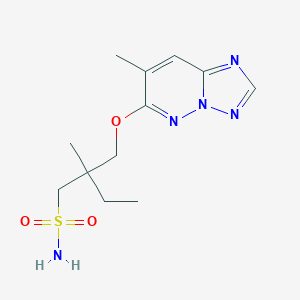
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is known for its unique chemical structure and properties, which make it an attractive target for researchers.
作用機序
The mechanism of action of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH balance in the body. It has also been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
生化学的および生理学的効果
The biochemical and physiological effects of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine are complex and depend on the specific context of its use. In general, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to affect various physiological processes, including blood pressure regulation, kidney function, and glucose metabolism.
実験室実験の利点と制限
One of the main advantages of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine for lab experiments is its unique chemical structure, which makes it an attractive target for researchers. It also has a wide range of potential applications, which makes it a versatile tool for various types of research. However, one limitation of this compound is that it can be difficult and expensive to synthesize, which may limit its availability for some researchers.
将来の方向性
There are many potential future directions for research on 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, which could provide insights into its potential therapeutic applications.
2. Development of more efficient and cost-effective methods for synthesizing this compound, which could increase its availability for research.
3. Investigation of the potential applications of this compound in the field of materials science, such as for the development of new types of sensors or catalysts.
4. Studies on the potential toxic effects of this compound, which could help to determine its safety for use in various applications.
5. Investigation of the potential applications of this compound in the field of agriculture, such as for the development of new types of pesticides or herbicides.
In conclusion, 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound with a unique chemical structure and properties that make it an attractive target for scientific research. It has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential applications.
科学的研究の応用
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, it has been studied for its interactions with various enzymes and proteins, which could provide insights into its mechanism of action.
特性
CAS番号 |
152537-71-8 |
|---|---|
製品名 |
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine |
分子式 |
C12H19N5O3S |
分子量 |
313.38 g/mol |
IUPAC名 |
2-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C12H19N5O3S/c1-4-12(3,7-21(13,18)19)6-20-11-9(2)5-10-14-8-15-17(10)16-11/h5,8H,4,6-7H2,1-3H3,(H2,13,18,19) |
InChIキー |
IJFQVZAPJZHQTN-UHFFFAOYSA-N |
SMILES |
CCC(C)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |
正規SMILES |
CCC(C)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |
同義語 |
1-Butanesulfonamide, 2-methyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyrid azin-6-yl)oxy)methyl)- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

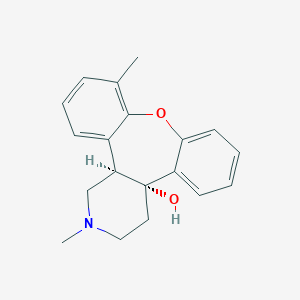
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
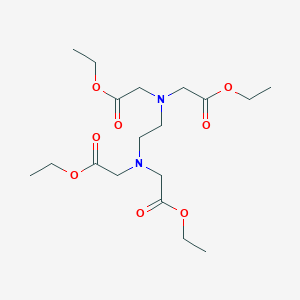
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

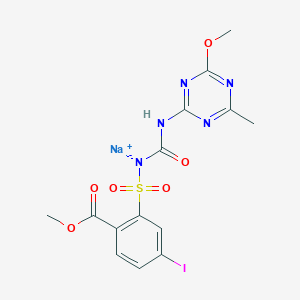
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

